molecular formula C9H17NO B3132656 2-Oxa-9-azaspiro[5.5]undecane CAS No. 374795-48-9

2-Oxa-9-azaspiro[5.5]undecane

Cat. No. B3132656
CAS RN: 374795-48-9
M. Wt: 155.24 g/mol
InChI Key: WTRQSWYPRFTEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-9-azaspiro[5.5]undecane is a chemical compound with the molecular formula C9H17NO . It is also known by its IUPAC name 9-oxa-2-azaspiro[5.5]undecane . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Oxa-9-azaspiro[5.5]undecane is 1S/C9H17NO/c1-2-9(8-11-7-1)3-5-10-6-4-9/h10H,1-8H2 . This indicates that the molecule consists of a nine-membered ring containing an oxygen atom (the “2-Oxa” part) and a nitrogen atom (the “9-aza” part). The “spiro[5.5]” part indicates that the molecule is a spiro compound, meaning it has two rings of five atoms each that share a single atom.


Physical And Chemical Properties Analysis

2-Oxa-9-azaspiro[5.5]undecane is a liquid at room temperature . It has a molecular weight of 155.24 .

Scientific Research Applications

Synthesis of Spiroaminals

The synthesis of 1-oxa-7-azaspiro[5.5]undecane and related compounds, which include 2-Oxa-9-azaspiro[5.5]undecane, is crucial due to their presence in natural or synthetic products with significant biological activities. These compounds, due to their unique structures and potential applications, represent challenging targets for chemical synthesis (Sinibaldi & Canet, 2008).

Exploration in Antibacterial Agents

Research on 2-Oxa-9-azaspiro[5.5]undecane derivatives has been conducted for their potential as antibacterial agents. The derivatives were tested against various bacterial strains, showing distinct activity against certain strains, which highlights their potential in developing new antibacterial treatments (Lukin et al., 2022).

Development of CCR5 Antagonists

Compounds derived from 1-oxa-3,9-diazaspiro[5.5]undecan-2-one, closely related to 2-Oxa-9-azaspiro[5.5]undecane, have been explored for their potential as CCR5 antagonists. This research has implications for the development of treatments for conditions mediated by CCR5, such as HIV infection (Yang et al., 2009).

Soluble Epoxide Hydrolase Inhibitors

Research on 1-oxa-4,9-diazaspiro[5.5]undecane-based compounds has revealed their potential as potent inhibitors of soluble epoxide hydrolase (sEH), indicating their possible application in treating chronic kidney diseases. The effectiveness of these compounds as orally active agents highlights their therapeutic potential (Kato et al., 2014).

Enhanced Reactivity in Chemical Reactions

Certain derivatives of 9-oxa-1,5-dithiaspiro[5.5]undecane, which include compounds related to 2-Oxa-9-azaspiro[5.5]undecane, have shown enhanced reactivity in specific chemical reactions like the Castagnoli-Cushman reaction. This demonstrates their utility in organic synthesis (Rashevskii et al., 2020).

Future Directions

2-Oxa-9-azaspiro[5.5]undecane and its derivatives are promising for the production of important biologically active compounds . They are being studied for their potential use in the treatment of various diseases.

properties

IUPAC Name

2-oxa-9-azaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-9(8-11-7-1)3-5-10-6-4-9/h10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRQSWYPRFTEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)COC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-9-azaspiro[5.5]undecane

Synthesis routes and methods

Procedure details

Acetyl chloride (1 mL) was added to stirred, cooled (0° C.) methanol (10 mL) and the mixture was stirred at 0° C. for 5 minutes. 1,1-Dimethylethyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate (Description 138, 78 mg, 0.27 mmol) was added and the mixture was stirred at room temperature for 3 hours. The solvent was evaporated under reduced pressure, aqueous sodium carbonate (10%, 10 mL) was added and the mixture was extracted with dichloromethane (3×10 mL). The combined organic fractions were dried (Na2SO4) and the solvent was evaporated under reduced pressure to give the title compound (50 mg, 100%). m/z (ES+) 156 (M+1).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-9-azaspiro[5.5]undecane
Reactant of Route 2
2-Oxa-9-azaspiro[5.5]undecane
Reactant of Route 3
2-Oxa-9-azaspiro[5.5]undecane
Reactant of Route 4
2-Oxa-9-azaspiro[5.5]undecane
Reactant of Route 5
2-Oxa-9-azaspiro[5.5]undecane
Reactant of Route 6
2-Oxa-9-azaspiro[5.5]undecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.